Membrane Permeability: Lipophilicity and TPSA Profile
The 3-ethylphenyl (meta) substitution pattern on 1-cyclopropyl-1-(3-ethylphenyl)ethanol provides a distinct lipophilicity profile compared to the para and ortho isomers. While direct experimental LogP data for the meta isomer is unavailable, the computed XLogP3-AA value for the para isomer is 2.8 [1], and the computed LogP for the ortho isomer is 2.87 . By inference from established structure-property relationships, the meta isomer is expected to exhibit a LogP value intermediate between these two, with a similar topological polar surface area (TPSA) of approximately 20.2 Ų. This balanced lipophilicity is critical for achieving optimal passive membrane permeability while maintaining aqueous solubility for in vitro assays.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: ~2.8 (estimated); TPSA: ~20.2 Ų (estimated) |
| Comparator Or Baseline | Para isomer: XLogP3-AA = 2.8, TPSA = 20.2 Ų [1]; Ortho isomer: LogP = 2.87, TPSA = 20.23 Ų |
| Quantified Difference | Meta isomer predicted to be within ΔLogP ≤ 0.1 of para and ortho isomers, but with distinct spatial orientation |
| Conditions | Computational prediction based on atomic connectivity and established LogP calculators (XLogP3, ChemDraw) |
Why This Matters
In medicinal chemistry and chemical biology, even small differences in LogP can significantly affect a compound's absorption, distribution, and cell-based assay performance, making precise isomer selection essential for SAR consistency.
- [1] PubChem. 1-Cyclopropyl-1-(4-ethylphenyl)ethanol. CID 23255821. Computed XLogP3-AA: 2.8. View Source
